molecular formula C14H18BrN3O2S B10891948 N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-4-methylbenzenesulfonamide

N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-4-methylbenzenesulfonamide

Cat. No.: B10891948
M. Wt: 372.28 g/mol
InChI Key: PXOLBRYTNKDKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group

Properties

Molecular Formula

C14H18BrN3O2S

Molecular Weight

372.28 g/mol

IUPAC Name

N-[3-(4-bromo-3-methylpyrazol-1-yl)propyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H18BrN3O2S/c1-11-4-6-13(7-5-11)21(19,20)16-8-3-9-18-10-14(15)12(2)17-18/h4-7,10,16H,3,8-9H2,1-2H3

InChI Key

PXOLBRYTNKDKGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCN2C=C(C(=N2)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.

    Alkylation: The alkylation of the pyrazole ring with a propyl group can be carried out using alkyl halides under basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the alkylated pyrazole with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.

    Coupling Reactions: The sulfonamide group can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in a solvent like dichloromethane.

    Alkylation: Alkyl halides in the presence of a base like potassium carbonate.

    Sulfonamide Formation: 4-methylbenzenesulfonyl chloride and triethylamine.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Coupling Products: Coupling reactions can yield biaryl or heteroaryl compounds.

Scientific Research Applications

N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: The compound can serve as a probe to study biological pathways and mechanisms, especially those involving sulfonamide interactions.

Mechanism of Action

The mechanism of action of N1-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-4-METHYL-1-BENZENESULFONAMIDE: Lacks the methyl group on the pyrazole ring.

    N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYL-1-BENZENESULFONAMIDE: Contains a chlorine atom instead of bromine.

    N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYL-1-BENZENESULFONAMIDE: Lacks the bromine atom.

Uniqueness

N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to the presence of both bromine and methyl substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.